N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group and a prop-2-en-1-yl (allyl) moiety. The sulfanyl bridge links the triazole ring to the acetamide group, which is further substituted with a 2-fluorophenyl aromatic ring (ZINC2207273, MCULE-2524197450) .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c1-2-10-24-17(13-6-5-9-20-11-13)22-23-18(24)26-12-16(25)21-15-8-4-3-7-14(15)19/h2-9,11H,1,10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJGLPRTQNPEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological efficacy, particularly focusing on its antimicrobial properties.
Compound Overview
The compound features a complex structure that includes a fluorinated phenyl group, a pyridine ring, a triazole moiety, and a sulfanyl group. This structural diversity suggests potential applications in treating various diseases, especially those caused by microbial pathogens.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following steps are commonly employed:
- Formation of the Triazole Ring : This is achieved through the reaction of appropriate hydrazines with carbonyl compounds.
- Introduction of the Pyridine Moiety : Pyridine derivatives are synthesized using standard electrophilic aromatic substitution methods.
- Sulfanyl Group Incorporation : The sulfanyl group is introduced via nucleophilic substitution reactions.
Antimicrobial Properties
Research has shown that derivatives of triazole compounds exhibit potent antifungal and antibacterial activities. Specifically, this compound demonstrates significant efficacy against various pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Aspergillus fumigatus | High | |
| Fusarium oxysporum | Moderate | |
| Staphylococcus aureus | High | |
| Mycobacterium tuberculosis | Moderate |
The presence of electron-withdrawing groups like fluorine enhances the biological efficacy of these compounds by improving their interaction with target sites.
Molecular docking studies suggest that the compound interacts effectively with specific biological targets such as enzymes and receptors involved in microbial growth. The difluorophenyl group and the triazole ring facilitate binding to hydrophobic regions of proteins, potentially leading to inhibition of critical biochemical pathways necessary for microbial survival.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications in the substituents on the triazole and phenyl rings significantly influence biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | N-(3,4-difluorophenyl) with different substituents | Antimicrobial |
| Compound B | Triazole-acetamide scaffold | Antifungal |
| Compound C | Sulfanyl-acetamide derivative | Antineoplastic |
These variations highlight how specific functional groups can enhance or diminish activity against various pathogens.
Study 1: Antifungal Efficacy
A study assessed the antifungal activity of this compound against Aspergillus fumigatus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than 10 μg/mL, indicating strong antifungal potential.
Study 2: Antibacterial Activity
In another investigation, the compound was tested against Staphylococcus aureus, revealing significant growth inhibition at concentrations as low as 5 μg/mL. This suggests its potential use as a therapeutic agent in treating bacterial infections.
Comparison with Similar Compounds
Key Observations :
- The 2-fluorophenyl substituent (electron-withdrawing) may enhance binding affinity compared to alkyl-substituted aryl groups (e.g., 4-ethylphenyl in VUAA-1) by polarizing the acetamide moiety .
Fluorinated Aryl Derivatives
Key Observations :
- Difluorination (as in ) may increase metabolic stability but reduce solubility compared to mono-fluorinated analogs .
- The KA series demonstrates that electron-withdrawing groups (e.g., Cl, F) on the aryl ring enhance antimicrobial activity, supporting the rationale for the 2-fluorophenyl group in the target compound .
Substituent Effects on Activity
- Pyridine Position : OLC-15 (pyridin-2-yl) acts as an Orco antagonist, whereas pyridin-3-yl/pyridin-4-yl analogs (VUAA-1, OLC-12) are agonists, highlighting the role of pyridine orientation in receptor interaction .
- Allyl vs.
Research Findings and Structure-Activity Relationships (SAR)
Orco Modulation: Structural analogs like VUAA-1 and OLC-15 show that minor changes (e.g., pyridine position, aryl substituents) can switch activity from agonist to antagonist, suggesting the target compound may exhibit similar tunable effects .
Antimicrobial Potential: Derivatives with electron-withdrawing aryl groups (e.g., KA3, KA4) exhibit potent activity against E. coli and S. aureus, indicating the 2-fluorophenyl group in the target compound could enhance similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
